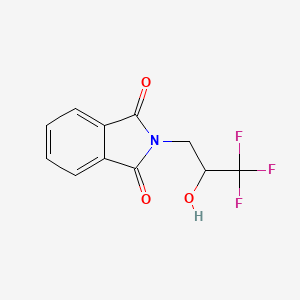
5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom at the 5-position, a nitrophenyl group at the 1-position, and a carbonitrile group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-nitrophenylhydrazine with ethyl 2-bromoacrylate to form the pyrazole ring. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The resulting intermediate is then treated with a cyanating agent, such as copper(I) cyanide, to introduce the carbonitrile group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form various nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is largely dependent on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitrophenyl and carbonitrile groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to the modulation of biological activity.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1-(4-nitrophenyl)-1H-pyrazole: Lacks the carbonitrile group.
1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile: Lacks the bromine atom.
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the nitro group.
Uniqueness: 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of all three functional groups (bromine, nitrophenyl, and carbonitrile) on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1269290-98-3 |
|---|---|
Molekularformel |
C10H5BrN4O2 |
Molekulargewicht |
293.08 g/mol |
IUPAC-Name |
5-bromo-1-(4-nitrophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5BrN4O2/c11-10-7(5-12)6-13-14(10)8-1-3-9(4-2-8)15(16)17/h1-4,6H |
InChI-Schlüssel |
KPYRTRNEDCVBQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


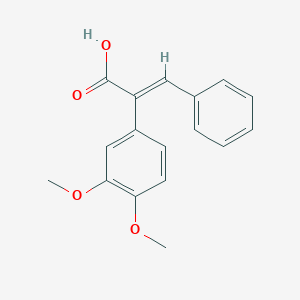
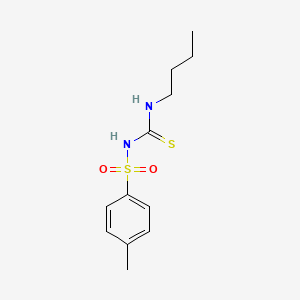

![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
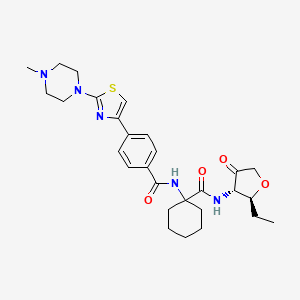

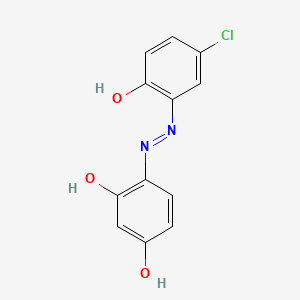
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

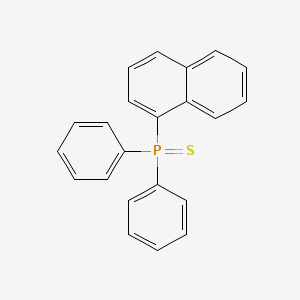
![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
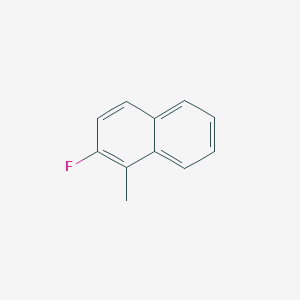
![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)
